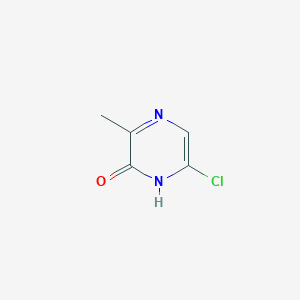

6-chloro-3-methyl-1H-pyrazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105985-19-1 |

|---|---|

Molecular Formula |

C5H5ClN2O |

Molecular Weight |

144.56 g/mol |

IUPAC Name |

6-chloro-3-methyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H,8,9) |

InChI Key |

YYXKQXIUHMPUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(NC1=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 6 Chloro 3 Methyl 1h Pyrazin 2 One

Reactions at the Halogen Center (Chlorine Substitution)

The chlorine atom at the 6-position of the pyrazinone ring is a key handle for a variety of substitution reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine (B50134) ring facilitates the displacement of the chloride by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

The pyrazinone ring, being electron-poor, activates the chlorine atom for nucleophilic attack. This allows for the direct displacement of chloride by various nucleophiles, such as amines, alkoxides, and thiolates. For instance, the reaction of similar chloro-substituted heterocycles with amines proceeds readily to furnish amino-derivatives. In a related example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts selectively with methylamine (B109427) at the 4-position, demonstrating the susceptibility of the chloro-substituted pyrimidine (B1678525) ring (a system analogous to pyrazinone) to nucleophilic attack by amines. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyrazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific data for 6-chloro-3-methyl-1H-pyrazin-2-one is not readily available, the Suzuki-Miyaura coupling of other chloropyridines and chloropyrimidines is well-documented, suggesting a similar reactivity profile. For example, the coupling of various aryl halides with boronic acids proceeds with high efficiency. nih.govacs.orgnih.gov The reaction of 3-bromo-6-(thiophen-2-yl)pyridazine with (hetero)aryl-boronic acids using a Pd(PPh3)4 catalyst demonstrates the applicability of this methodology to related heterocyclic systems. nih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of N-aryl or N-alkyl bonds. The reaction involves the palladium-catalyzed coupling of an amine with the chloropyrazinone. The development of ligands such as XantPhos has allowed for these reactions to be carried out under milder conditions, even with soluble organic bases like DBU. chemrxiv.orgorganic-chemistry.org This method is broadly applicable to a wide range of aryl halides and amines. organic-chemistry.org

Table 1: Examples of Chlorine Substitution Reactions on Related Heterocycles

| Substrate | Reagent | Reaction Type | Product | Yield (%) | Reference |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | SNAr | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71 | mdpi.com |

| 6-Chloroindole | Phenylboronic acid | Suzuki-Miyaura | 6-Phenylindole | 97 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Suzuki-Miyaura | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 | nih.gov |

| Aryl Halide | Amine | Buchwald-Hartwig | Aryl Amine | Varies | chemrxiv.orgorganic-chemistry.org |

Reactions Involving the Methyl Group

The methyl group at the 3-position of the pyrazinone ring is not merely a passive substituent. Its protons are weakly acidic and can be removed by a strong base, allowing for a range of subsequent reactions.

Condensation Reactions:

The deprotonated methyl group can act as a nucleophile and participate in condensation reactions with electrophiles such as aldehydes and ketones. This reactivity allows for the elongation of the side chain at the 3-position. For instance, the alkylation of 3-methyl-5,6-dihydro-2(1H)-pyrazinone at the 6-position with aldehydes or ketones under alkaline conditions proceeds through deprotonation and prototropy. organic-chemistry.org A similar principle can be applied to the methyl group at the 3-position of this compound.

Oxidation:

The methyl group can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For example, the oxidation of methyl groups on pyridine (B92270) and pyrazine rings to the corresponding carboxylic acids has been accomplished using various methods, including microbiological oxidation and chemical oxidants. nih.govacs.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org The oxidation of 2,5-dimethylpyrazine (B89654) to 5-methyl-2-pyrazine carboxylic acid has been demonstrated using microorganisms of the genus Pseudomonas. nih.gov

Table 2: Examples of Reactions Involving Methyl Groups on Heterocycles

| Substrate | Reagent(s) | Reaction Type | Product | Yield (%) | Reference |

| 3-Methyl-5,6-dihydro-2(1H)-pyrazinone | Aldehyde/Ketone, Base | Alkylation/Condensation | 6-Alkyl-3-methyl-2(1H)-pyrazinone | - | organic-chemistry.org |

| 2,5-Dimethylpyrazine | Pseudomonas putida | Microbiological Oxidation | 5-Methyl-2-pyrazine carboxylic acid | 90 | nih.gov |

| Toluene derivatives | Molecular oxygen, Catalyst | Oxidation | Benzoic acid derivatives | Varies | rsc.orgorganic-chemistry.org |

Reactions at the Pyrazinone Nitrogen Atoms

The pyrazinone ring contains two nitrogen atoms, both of which can potentially participate in reactions. The N-H proton of the amide-like nitrogen is acidic and can be readily removed by a base, facilitating N-alkylation and N-arylation.

N-Alkylation and N-Arylation:

Deprotonation of the pyrazinone nitrogen followed by reaction with an alkyl or aryl halide is a common strategy for introducing substituents at this position. A variety of bases and alkylating/arylating agents can be employed. For instance, N-alkylation of pyrazoles, a related heterocyclic system, has been achieved using trichloroacetimidate (B1259523) electrophiles under acidic conditions, as well as under basic conditions with alkyl halides. mdpi.comsemanticscholar.orgbeilstein-journals.orgnih.gov The regioselectivity of these reactions can be influenced by the substituents on the ring and the reaction conditions. beilstein-journals.org

Table 3: Examples of N-Alkylation of Related Heterocycles

| Substrate | Alkylating Agent | Catalyst/Base | Product | Yield (%) | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1-Phenethyl-4-chloropyrazole | 85 | mdpi.comsemanticscholar.org |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole and regioisomer | 40 (and 16 for isomer) | mdpi.com |

| 1H-Indazole | Alkyl Bromide | NaH | N-1 Alkylindazole | >99 (regioselectivity) | beilstein-journals.org |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyrazinone ring is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS). However, under certain conditions, EAS reactions such as nitration and halogenation can occur. The position of substitution is influenced by the existing substituents and the electronic nature of the ring. For pyrazine and related heterocycles, electrophilic attack is often difficult and may require harsh conditions or the presence of activating groups. researchgate.netstackexchange.com Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, as discussed in section 3.1.

Nitration:

Nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comlibretexts.orgyoutube.com For electron-deficient heterocycles like pyrazines, nitration can be challenging. However, the presence of electron-donating groups can facilitate the reaction. researchgate.net Studies on 2,6-diaminopyridine (B39239) and 2,6-dimethoxypyrazine (B1307160) have shown that superacid systems can be effective for nitration. researchgate.net

Halogenation:

Direct halogenation of pyrazole (B372694) and related heterocycles often occurs at specific positions. For example, the halogenation of pyrazoles using N-halosuccinimides (NXS) typically occurs at the C4 position. mdpi.com

Table 4: Examples of Electrophilic Substitution on Related Heterocycles

| Substrate | Reagent(s) | Reaction Type | Product | Yield (%) | Reference |

| 2,6-Diaminopyridine | HNO3, Superacid | Nitration | 2,6-Diamino-3,5-dinitropyridine | 90 | researchgate.net |

| 2,6-Dimethoxypyrazine | HNO3, Superacid | Nitration | Nitrated product | 65 | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | N-Halosuccinimide | Halogenation | 4-Halogenated pyrazole derivatives | Moderate to excellent | mdpi.com |

Derivatization for Scaffold Elaboration

The various reactive sites on the this compound scaffold allow for extensive derivatization and the construction of more complex molecules. The sequential or combinatorial application of the reactions described above provides a powerful toolbox for medicinal and materials chemistry. For example, a Suzuki coupling at the 6-position could be followed by an N-alkylation and a condensation reaction at the methyl group to rapidly generate a library of diverse compounds. The synthesis of pyrazolo[1,5-a]pyrazines from pyrazole precursors often involves N-alkylation followed by formylation and cyclization, showcasing how these fundamental reactions can be combined to build fused heterocyclic systems. researchgate.net

Cycloaddition Reactions

The diene system within the pyrazinone ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction. These reactions provide a route to bicyclic and polycyclic structures.

Diels-Alder Reactions:

2(1H)-Pyrazinones can act as dienes in Diels-Alder reactions with various dienophiles. The outcome of these reactions, including the formation of fused pyridinones or pyridines, depends on the substitution pattern of the pyrazinone and the nature of the dienophile. chemrxiv.orgrsc.org The reaction often proceeds via an inverse electron-demand mechanism, where the electron-poor pyrazinone reacts with an electron-rich dienophile. quora.comorganic-chemistry.org The presence of electron-withdrawing groups on the pyrazinone can enhance its reactivity as a diene.

Table 5: Examples of Diels-Alder Reactions with Pyrazinone and Related Systems

| Diene | Dienophile | Reaction Type | Product Type | Reference |

| 2(1H)-Pyrazinone derivatives | Alkynes | Intramolecular Diels-Alder | Fused pyridinones and pyridines | chemrxiv.org |

| 2,5-Dihydroxypyrazines | Dimethyl acetylenedicarboxylate | Diels-Alder | Bicyclic adducts leading to pyridones | rsc.org |

| 1,2,3-Triazines | 1-Propynylamines | Aza-Diels-Alder | Pyridazine derivatives | organic-chemistry.org |

Oxidation and Reduction Pathways

The this compound molecule possesses functional groups that can be either oxidized or reduced.

Oxidation:

As mentioned in section 3.2, the methyl group can be oxidized to a carboxylic acid. The pyrazinone ring itself can also undergo oxidative transformations under specific conditions.

Reduction:

The chloro-substituent on the pyrazinone ring can be removed via catalytic hydrogenation. This reductive dehalogenation provides a route to the corresponding 3-methyl-1H-pyrazin-2-one. While specific catalytic systems for this transformation on this compound are not detailed in the provided search results, catalytic reduction of chloro-heterocycles is a common synthetic strategy. For example, catalytic reduction is a known method for converting dinitrogen to ammonia (B1221849) and hydrazine (B178648). rsc.org

Photochemical Reactivity of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of scientific databases and scholarly articles reveals a significant gap in the understanding of the photochemical reactivity of the specific compound, this compound. Despite the importance of pyrazinone scaffolds in various chemical and pharmaceutical research areas, detailed studies focusing on the behavior of this particular substituted pyrazinone under the influence of light are not publicly available.

General studies on the photochemistry of the broader class of pyrazin-2(1H)-ones indicate a potential for complex reactions. For instance, research on 1-alkyl-5,6-diarylpyrazin-2(1H)-ones has shown that irradiation in the presence of oxygen can lead to the formation of endoperoxide intermediates. These intermediates are proposed to undergo further rearrangement to yield N-alkyl-acetamide derivatives. Such studies highlight the importance of oxygen in the photochemical pathways of pyrazinone rings. However, these findings are on molecules with significantly different substitution patterns and cannot be directly extrapolated to predict the specific behavior of this compound.

The influence of a chloro-substituent on the photochemical reactivity of heterocyclic compounds can be substantial, often introducing pathways for photodehalogenation or altering the electronic properties of the molecule, thereby affecting its photostability and the nature of its excited states. Similarly, the methyl group can influence reaction pathways through steric or electronic effects. Without specific experimental data for this compound, any discussion of its photochemical reactivity would be purely speculative.

Consequently, there are no detailed research findings or data tables available in the reviewed literature to populate a section on the photochemical reactivity of this compound. The specific photoproducts, quantum yields, and reaction mechanisms for this compound upon UV irradiation remain to be determined through future experimental investigation.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 3 Methyl 1h Pyrazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In 6-chloro-3-methyl-1H-pyrazin-2-one, the key proton signals are those of the methyl group, the pyrazinone ring proton, and the N-H proton.

The chemical shift (δ) is influenced by the electron density around the proton. libretexts.org Electronegative atoms and unsaturated groups tend to deshield protons, shifting their signals downfield (to higher ppm values). libretexts.orglibretexts.org For instance, protons on a carbon adjacent to an electronegative atom like oxygen or a halogen typically appear at a higher chemical shift. csustan.edu

A typical ¹H NMR spectrum of a related pyrazinone derivative shows distinct signals for the different protons in the molecule. For example, the methyl protons (CH₃) are expected to appear as a singlet in a specific region of the spectrum. The position of this signal is influenced by the electronic effects of the pyrazinone ring. mdpi.compressbooks.pub The proton attached to the pyrazinone ring will also exhibit a characteristic chemical shift, influenced by the adjacent chloro and carbonyl groups. pressbooks.pub The N-H proton of the pyrazinone ring is also observable and its chemical shift can vary.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Substituted Pyrazinone System

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Methyl Protons (CH₃) | 2.43 |

| Ring Proton (C-H) | 6.66 |

| N-H Proton | Variable |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is based on a related pyrazinone derivative. mdpi.comresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. libretexts.org Carbons in carbonyl groups (C=O) are significantly deshielded and appear at very high chemical shifts, typically in the range of 160-220 ppm. libretexts.org Carbons in aromatic or heteroaromatic rings also have characteristic chemical shifts.

In this compound, one would expect to see signals for the methyl carbon, the two sp² hybridized carbons of the pyrazinone ring, the carbon bearing the chlorine atom, and the carbonyl carbon. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| Methyl Carbon (CH₃) | ~14 |

| Ring Carbon (C-5) | ~114 |

| Ring Carbon (C-3) | ~149 |

| Carbonyl Carbon (C=O) | ~170 |

| Ring Carbon (C-6) | Variable |

Note: These are predicted values based on related structures and general principles of ¹³C NMR. The exact values can differ. researchgate.net

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY spectra reveal proton-proton coupling interactions, helping to identify which protons are adjacent to each other in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

The application of these techniques would definitively confirm the connectivity within the this compound molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework. msu.edunih.gov

Different functional groups absorb infrared radiation at characteristic frequencies, leading to specific bands in the IR spectrum. pressbooks.pubopenstax.org

C=O Stretching: The carbonyl group (C=O) of the pyrazinone ring is expected to show a strong absorption band in the region of 1650-1750 cm⁻¹. openstax.orglibretexts.org For a similar pyrazinone derivative, this band is observed around 1598 cm⁻¹. mahendrapublications.com

C-H Stretching: The C-H stretching vibrations of the methyl group and the ring proton typically appear in the region of 2850-3100 cm⁻¹. pressbooks.publibretexts.org

N-H Stretching: The N-H stretching vibration of the amide group within the pyrazinone ring usually gives a broad absorption in the range of 3100-3500 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is generally found in the fingerprint region, typically between 550 and 850 cm⁻¹. mahendrapublications.com For a related chloro-pyrazine compound, this band is observed at 671 cm⁻¹ in the Raman spectrum. mahendrapublications.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=O | Stretching | 1598 (IR), 1599 (Raman) |

| C-Cl | Stretching | 513 (IR), 671 (Raman) |

| C-H (methyl) | Stretching | ~2924 |

| N-H | Stretching | ~3100-3500 |

Note: Frequencies are based on data from similar compounds and can vary. mdpi.commahendrapublications.com

The pyrazinone ring itself has a set of characteristic vibrational modes, including ring stretching and deformation vibrations. These vibrations are often observed in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). msu.edu

The ring stretching modes of the pyrazine (B50134) ring are typically observed in the range of 1100-1600 cm⁻¹. researchgate.net For a related pyrazine derivative, these modes were found at 1520 and 1121 cm⁻¹ in the IR spectrum and at 1525, 1395, and 1118 cm⁻¹ in the Raman spectrum. researchgate.net The substitution pattern on the ring, including the presence of the chloro and methyl groups, influences the exact frequencies of these vibrations. researchgate.net

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the ring, which may be weak in the IR spectrum. researchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational properties of the this compound molecule. nih.govaps.org

Substituent Effects on Vibrational Modes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its bond vibrations. For this compound, the positions of the vibrational bands would be significantly influenced by the electronic and steric properties of the chloro and methyl substituents, as well as the pyrazinone core.

The analysis would involve assigning observed vibrational frequencies to specific molecular motions, such as stretching and bending of C=O, C-N, C-Cl, and C-H bonds. The presence of the electron-withdrawing chlorine atom would be expected to cause a blueshift (increase in frequency) in the vibrational modes of the pyrazinone ring compared to an unsubstituted pyrazinone. Conversely, the electron-donating methyl group would likely induce a slight redshift (decrease in frequency) for adjacent bonds. The carbonyl (C=O) stretching frequency, typically a strong band in the IR spectrum around 1650-1700 cm⁻¹, would be particularly sensitive to these electronic effects. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational modes by correlating experimental spectra with calculated frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes a chemical compound and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information on the molecular weight and fragmentation pattern of the analyte.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected exact mass for the molecular ion [M+H]⁺ of C₅H₅ClN₂O would be calculated and compared against the experimental value to unequivocally verify the compound's chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the analysis of the intact molecular ion with minimal fragmentation. For this compound, ESI-MS would likely show a prominent signal corresponding to the protonated molecule, [M+H]⁺. Depending on the solvent system and analytical conditions, adducts with sodium [M+Na]⁺ or other cations might also be observed. The technique is valuable for determining the molecular weight of the compound from a complex mixture or a sample in solution.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions within the conjugated pyrazinone ring system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity would be characteristic of its specific electronic structure, influenced by the chloro and methyl substituents. The solvent used for the analysis can also impact the spectrum by stabilizing or destabilizing the ground and excited states, leading to shifts in λmax.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (e.g., involving the N-H and C=O groups) or stacking interactions between the pyrazinone rings. This information is fundamental to understanding the compound's solid-state properties and its potential interactions with other molecules.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific experimental crystallographic data for this compound has not been reported in the surveyed scientific literature. However, the molecular structure allows for a theoretical prediction of the primary intermolecular forces that would govern its crystal packing. These interactions are crucial in determining the solid-state architecture of the compound.

The key functional groups capable of forming significant intermolecular interactions are the pyrazinone ring, the N-H proton, the carbonyl group (C=O), and the ring nitrogen atoms.

Hydrogen Bonding: The presence of an N-H group (a hydrogen bond donor) and electronegative atoms like the carbonyl oxygen and the ring nitrogens (hydrogen bond acceptors) makes hydrogen bonding a highly probable and dominant interaction in the crystal lattice. pressbooks.pubkhanacademy.org It is common for related N-H containing heterocyclic compounds, such as pyrazoles, to self-assemble into dimers, trimers, or extended chains through N-H···N or N-H···O hydrogen bonds. nih.govresearchgate.net In the case of this compound, molecules could form centrosymmetric dimers via N-H···O=C interactions, a prevalent motif in similar cyclic amide structures.

π-π Stacking: The pyrazinone ring is an electron-deficient heteroaromatic system, which can participate in π-π stacking interactions. nih.govnih.gov These interactions, arising from the alignment of the π-orbitals of adjacent rings, are a significant cohesive force in the crystal packing of many aromatic and heteroaromatic compounds. acs.orgrsc.orgacs.org The stacking geometry (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric hindrance of the methyl and chloro substituents on the ring.

A summary of the potential intermolecular interactions is presented below.

| Interaction Type | Donor/Acceptor Groups | Potential Structural Motif |

| Hydrogen Bonding | Donor: N-HAcceptor: C=O, Ring Nitrogen | Dimers, Chains, Sheets |

| π-π Stacking | Pyrazinone Ring | Parallel-displaced stacks |

| van der Waals Forces | Entire Molecule | General cohesive forces |

Elemental Analysis

Experimental elemental analysis data for this compound is not available in the reviewed literature. The theoretical elemental composition has been calculated based on its molecular formula, C₅H₅ClN₂O. This analysis is fundamental for confirming the empirical formula of a synthesized sample.

The molecular formula leads to a molecular weight of 158.56 g/mol . The calculated theoretical percentages of each element are detailed in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 37.88% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.18% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.36% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.67% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.09% |

| Total | 158.561 | 100.00% |

Lack of Specific Research Impedes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical investigations focused specifically on the chemical compound this compound. Despite the growing interest in the computational analysis of heterocyclic compounds, dedicated studies on the electronic structure, vibrational properties, and reactivity of this particular molecule appear to be unavailable in published research.

Computational chemistry, a cornerstone of modern chemical research, employs theoretical principles to calculate and predict the properties of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in providing insights into molecular geometry, electronic structure, and spectroscopic characteristics. Furthermore, analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory help in understanding and predicting the chemical reactivity of a compound.

However, for this compound, the specific data required to populate a detailed computational report—including optimized geometry parameters, calculated vibrational frequencies, HOMO-LUMO energy gaps, and electrophilicity indices—are not present in the accessible scientific domain. While research exists for other substituted pyrazine derivatives, extrapolating this data would be scientifically unsound, as the specific arrangement of the chloro, methyl, and oxo substituents on the pyrazinone ring will uniquely determine its electronic and chemical properties.

Consequently, a detailed article on the computational chemistry and theoretical investigations of this compound, as per the requested outline, cannot be generated at this time due to the absence of foundational research on this specific molecule. Further theoretical and experimental studies are necessary to elucidate the chemical and physical properties of this compound.

Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Methyl 1h Pyrazin 2 One

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Fukui Functions for Site Reactivity Prediction

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can determine the local reactivity.

For 6-chloro-3-methyl-1H-pyrazin-2-one, a Fukui analysis would involve:

Calculation of Fukui(+) (fk+): To predict sites for nucleophilic attack.

Calculation of Fukui(-) (fk-): To identify sites for electrophilic attack.

Calculation of Fukui(0) (fk0): To determine sites for radical attack.

The results would typically be presented in a data table listing the Fukui indices for each atom in the molecule. This would allow for a quantitative prediction of which atoms are most susceptible to different types of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these electron delocalizations.

An NBO analysis of this compound would reveal:

The nature of the bonds (e.g., sigma, pi).

The hybridization of the atomic orbitals.

The key donor-acceptor interactions that contribute to the molecule's stability.

A data table would typically summarize the most significant donor-acceptor interactions and their corresponding second-order perturbation theory energies (E(2)), indicating the strength of these interactions.

Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Studies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for various bonds within this compound would provide insights into its thermal stability and potential degradation pathways. For instance, the C-Cl bond would be of particular interest.

The Radial Distribution Function (RDF), often derived from molecular dynamics simulations, describes how the density of surrounding atoms varies as a function of distance from a central atom. An RDF analysis could illustrate the solvation structure of the molecule in different solvents or its interactions in a condensed phase.

Conformational Analysis and Dynamic Simulations (e.g., Molecular Dynamics)

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For a relatively rigid molecule like this compound, this might focus on the orientation of the methyl group.

Molecular Dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. An MD simulation could reveal:

The flexibility of the molecule.

Its interactions with solvent molecules.

The stability of its structure over time at different temperatures.

Key parameters from an MD simulation, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would be analyzed to understand the dynamic stability of the molecule.

Research Applications and Utility of the 6 Chloro 3 Methyl 1h Pyrazin 2 One Scaffold

Application in Medicinal Chemistry Research (Scaffold Development)

The 6-chloro-3-methyl-1H-pyrazin-2-one core structure serves as a valuable starting point for the design and synthesis of a wide array of bioactive compounds. Its ability to be readily modified allows chemists to explore various chemical spaces and develop molecules with tailored biological activities.

Design of Bioactive Heterocycles

The pyrazinone scaffold is a key building block in the generation of diverse heterocyclic libraries. Its reactive chlorine atom provides a handle for introducing various substituents, leading to the creation of novel molecular architectures. For instance, the core structure of this compound is related to other heterocyclic systems like pyridazinones and pyrazoles, which have been extensively studied for their biological activities. researchgate.netmdpi.com The synthesis of such derivatives often involves multi-component reactions and cyclocondensation strategies, enabling the efficient construction of complex molecules. mdpi.commdpi.com The adaptability of this scaffold facilitates the exploration of structure-activity relationships, a critical aspect of drug discovery. acs.org

Kinase Inhibitor Scaffolds

The development of kinase inhibitors is a major focus in medicinal chemistry, particularly for cancer therapy. The 2,6-disubstituted pyrazine (B50134) framework, a close relative of this compound, has been successfully employed to design potent inhibitors of CK2 and PIM kinases. nih.gov Structure-guided optimization of initial screening hits has led to the development of compounds with significant inhibitory activity in both enzymatic and cellular assays. nih.gov This highlights the potential of the pyrazine scaffold to serve as a template for creating selective and effective kinase inhibitors. The strategic modification of this core can lead to compounds that target specific kinases involved in disease pathways. nih.govmdpi.com

| Scaffold Type | Target Kinase | Key Findings |

| 2,6-disubstituted pyrazine | CK2, PIM | Led to the development of a lead compound with both enzymatic and cellular inhibition. nih.gov |

| Thieno[3,2-d]pyrimidin-4(3H)-one | Cdc7 | Replacement of a pyridine (B92270) fragment with a 3-methylpyrazole (B28129) ring significantly enhanced potency. nih.gov |

| Pyrrolo[2,3-d]pyrimidine | JAK1 | The pyrazole (B372694) ring linked to the scaffold is crucial for its inhibitory activity. nih.gov |

| 4H-1,2,6-thiadiazin-4-one | Various (in cancer cell lines) | Identified compounds with low single-digit micromolar activity against bladder and prostate cancer. mdpi.com |

Modulation of Molecular Targets (General Mechanistic Studies)

Beyond kinase inhibition, the pyrazinone scaffold and its derivatives are utilized in studies aimed at understanding and modulating various molecular targets. For example, a structural analog of rimonabant, a cannabinoid receptor antagonist, incorporating a quinazolinone core derived from similar heterocyclic principles, has been shown to counteract the effects of a cannabinoid agonist. nih.gov This suggests the potential of these scaffolds to interact with G-protein coupled receptors. The planar nature and potential for various intermolecular interactions, such as π–π stacking and hydrogen bonding, allow these molecules to bind to a range of biological targets. nih.govnih.gov

Exploration in Drug Discovery Programs

The modular nature of the synthesis of pyrazine-based compounds makes them attractive for drug discovery programs. acs.org Sequential coupling reactions, such as the Suzuki-Miyaura coupling, enable the rapid diversification of the scaffold, allowing for the efficient exploration of structure-activity relationships. acs.org This approach has been used to develop a small molecule TREM2 agonist, a promising target for Alzheimer's disease. acs.org The ability to generate a library of analogs quickly accelerates the process of identifying lead compounds with improved pharmacokinetic and pharmacodynamic properties. acs.orgacs.org

Applications in Materials Science Research

The unique electronic and structural properties of the this compound scaffold also lend themselves to applications in materials science.

Synthesis of Novel Materials with Electronic Properties

Derivatives of related heterocyclic systems, such as pyridazinones, have been synthesized and their electronic properties investigated using computational methods like density functional theory (DFT). researchgate.net These studies analyze the impact of different substituents on the frontier molecular orbitals, providing insights into the material's electronic behavior. researchgate.net The synthesis of compounds like 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has demonstrated interesting photochromic behavior, where the material changes color upon exposure to UV light. mdpi.com This property is due to a reversible ring-opening and closing of an aziridine (B145994) ring, highlighting the potential for creating light-sensitive materials and molecular switches. mdpi.com

| Compound/Scaffold | Property/Application | Method of Investigation |

| 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone | Electronic properties | Density Functional Theory (DFT) calculations. researchgate.net |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... | Photochromism | UV-Visible spectroscopy. mdpi.com |

| (E)-6-chloro-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-... | Cannabinoid system modulation | In vivo behavioral studies in rats. nih.gov |

Development for Optoelectronic Applications

The inherent electronic properties of the pyrazinone ring system have prompted investigations into its utility in optoelectronic devices. While research directly on this compound is in its nascent stages, studies on analogous pyrazine derivatives have demonstrated their potential in this high-tech sector.

Pyrazine derivatives are recognized for their electron-deficient nature, which facilitates efficient electron transport. This characteristic is highly desirable in the development of organic light-emitting diodes (OLEDs). For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and incorporated as dopants in the emissive layer of single-layer OLEDs. Their inclusion led to a significant enhancement in the external quantum efficiencies of the devices, a phenomenon attributed to the improved electron-transporting properties of the pyrazine system. beilstein-journals.org The presence of the electron-withdrawing pyrazinone core in this compound suggests that it could serve a similar function, potentially leading to the development of more efficient and stable OLEDs.

Furthermore, the broader class of pyrazoline derivatives, which share structural similarities with pyrazinones, has been explored for applications in organic electroluminescent devices and optoelectronics. researchgate.net These compounds often exhibit strong fluorescence, a key property for emissive materials. Although fluorescence quenching in the solid state can be a challenge, strategic molecular design, such as the introduction of fluorine atoms, has been shown to overcome this issue, resulting in materials with high solid-state fluorescence quantum yields. researchgate.net This highlights the potential for chemically modifying the this compound scaffold to tune its photophysical properties for specific optoelectronic applications.

Table 1: Optoelectronic Properties of Related Heterocyclic Scaffolds

| Heterocyclic Scaffold | Potential Application | Key Property |

| 2,5-di(aryleneethynyl)pyrazine | Organic Light-Emitting Diodes (OLEDs) | Enhanced electron transport beilstein-journals.org |

| Pyrazoline Derivatives | Organic Electroluminescent Devices | Strong fluorescence researchgate.net |

Agrochemical Research Applications

The structural motifs present in this compound have drawn the attention of researchers in the field of agrochemicals, particularly in the development of new herbicides and plant growth regulators.

Herbicide Development (Photosynthesis Inhibition)

A significant area of herbicide research focuses on the inhibition of photosynthetic electron transport (PET) in weeds. agropages.com Herbicides that target Photosystem II (PS II) work by binding to the D1 protein in the chloroplast thylakoid membranes, thereby blocking the flow of electrons and inhibiting CO2 fixation and ATP production. agropages.com

While direct studies on this compound are not extensively documented, research on other nitrogen-containing heterocyclic compounds provides a strong rationale for its investigation as a potential herbicide. For example, a range of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess herbicidal activity against common weeds like rape and barnyard grass. nih.gov Similarly, novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives have demonstrated potent inhibitory activity against the root growth of Pennisetum alopecuroides. nih.gov The structure-activity relationship studies of these compounds often indicate that the nature and position of substituents on the heterocyclic ring are crucial for their herbicidal efficacy. nih.gov The chloro and methyl substituents on the pyrazinone ring of this compound offer opportunities for synthetic modification to optimize its herbicidal properties.

Abiotic Elicitors in Plant Secondary Metabolism

Elicitors are compounds that can induce the production of secondary metabolites in plants, which often play a role in defense mechanisms and can have commercial value. Pyrazine derivatives have been investigated as potential abiotic elicitors. For instance, certain synthetic pyrazine derivatives have been shown to enhance the production of valuable secondary metabolites in plant tissue cultures.

The application of such elicitors can be a strategic way to boost the biosynthesis of desired compounds in a controlled environment. While the specific effects of this compound as an elicitor have not been detailed, the known activity of related pyrazine structures suggests that it could be a candidate for such applications. Research in this area could lead to novel methods for the sustainable production of plant-derived pharmaceuticals and other high-value chemicals.

Role as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring a reactive chlorine atom and a functionalizable heterocyclic core, makes it a valuable building block in organic synthesis for the creation of more complex molecules and fused ring systems.

Building Block for Complex Molecular Synthesis

The presence of a chlorine atom on the pyrazinone ring is a key feature that allows for a variety of chemical transformations. Chloro-substituted heterocycles are widely used as intermediates in the synthesis of pharmaceuticals and other functional molecules. For example, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is utilized as a specialized intermediate in pharmaceutical research, where the chloro group acts as a handle for introducing aryl, vinyl, or other heterocyclic substituents through cross-coupling reactions. chemshuttle.com

Similarly, the synthesis of a TREM2 agonist, a potential therapeutic for Alzheimer's disease, involved the use of a 2,3-dichloro-pyrido[3,4-b]pyrazine derivative as a key scaffold. The reactive chlorine atoms allowed for sequential Suzuki-Miyaura couplings to build the final complex molecule in a modular fashion. acs.org This demonstrates the synthetic utility of chloro-substituted nitrogen heterocycles like this compound in constructing intricate molecular architectures. The reactivity of the chlorine atom allows for the strategic introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery and materials science.

Precursors for Fused Heterocyclic Ring Systems

Fused heterocyclic systems are a cornerstone of medicinal chemistry and materials science, often exhibiting unique biological activities and physical properties. Chloro-substituted heterocycles can serve as excellent precursors for the synthesis of these fused systems.

For instance, the synthesis of novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives has been achieved starting from 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde. beilstein-journals.org The chlorine atom in this starting material is readily displaced by nucleophiles, initiating a sequence of reactions that lead to the formation of the fused ring systems. beilstein-journals.org This "tert-amino effect" strategy highlights how a reactive chlorine on a heterocyclic ring can be exploited to construct complex, polycyclic structures. beilstein-journals.org

Given the structural similarities, this compound holds the potential to be a valuable precursor for the synthesis of a variety of fused pyrazine-containing heterocycles. The combination of the reactive chloro group and the pyrazinone core offers multiple reaction sites for cyclization reactions, paving the way for the discovery of new chemical entities with novel properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.